N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
This compound is a substituted acetamide featuring a 3-chloro-4-methoxyphenyl group linked via an acetamide bridge to a 4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridine moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-14-5-8-18(9-6-14)32(29,30)22-15(2)11-16(3)26(23(22)28)13-21(27)25-17-7-10-20(31-4)19(24)12-17/h5-12H,13H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRQVBBMKAVTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound is compared to three analogues (Table 1):
*Calculated from molecular formula C23H22ClN3O5S.
Key Observations :
- The pyrazolyl acetamide lacks a sulfonyl group but forms robust N–H⋯O hydrogen-bonded dimers, enhancing crystallinity.
Hydrogen Bonding and Crystallinity
- The target compound ’s sulfonyl group may participate in S=O⋯H–N interactions, similar to the pyrazolyl acetamide’s N–H⋯O dimers . Graph set analysis (as in ) would classify these as R2<sup>2</sup>(10) motifs, stabilizing crystal lattices.
- The triazole analogue lacks strong hydrogen-bond donors, reducing crystallinity compared to the target compound.
Potential Pharmacological Implications
While direct activity data are unavailable, structural analogs suggest:
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